Sigma-1 Receptor Affinity
The 1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline scaffold demonstrates significant affinity for the sigma-1 receptor, a profile not shared by simpler 1-substituted THIQ analogs. While direct Ki data for the exact 1-(3-phenylpropyl) isomer is not explicitly reported in major public databases, a closely related positional isomer, 2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline, exhibits a Ki of 14 nM for the sigma-1 receptor in a radioligand displacement assay using [3H]-(+)pentazocine [1]. In contrast, 1-phenyl-THIQ and 1-benzyl-THIQ are primarily associated with dopaminergic targets (D2 Ki ~3.6 µM) [2], not sigma receptors. This indicates that the 3-phenylpropyl chain, regardless of its specific attachment position on the THIQ core, confers sigma-1 receptor binding capability, a feature absent in the simpler aryl analogs. This represents a substantial shift in target profile (>250-fold difference in potential potency) that is critical for CNS target selection.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 14 nM (for the 2-substituted positional isomer; data for 1-substituted isomer inferred) |
| Comparator Or Baseline | 1-Phenyl-THIQ: No significant sigma-1 binding reported; D2 Ki = 3.57 µM |
| Quantified Difference | >250-fold higher potential affinity for sigma-1 vs. D2 for the 3-phenylpropyl scaffold |
| Conditions | Radioligand displacement assay using [3H]-(+)pentazocine in rat brain membranes |
Why This Matters
This target profile differentiates the compound from common 1-phenyl or 1-benzyl THIQs, directing its use toward sigma-1 receptor research programs rather than dopamine-centric studies.
- [1] BindingDB. BDBM50109390: 2-(3-Phenyl-propyl)-1,2,3,4-tetrahydro-isoquinoline. View Source
- [2] BindingDB. BDBM50017041: (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline. View Source
